

# Spectroscopic Analysis of (4-Acetyl-2-methylphenoxy)acetonitrile: A Technical Guide

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## Compound of Interest

Compound Name: (4-Acetyl-2-methylphenoxy)acetonitrile

Cat. No.: B223859

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This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of **(4-Acetyl-2-methylphenoxy)acetonitrile**, a key organic intermediate. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. It details the methodologies for nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), and presents the expected data in a structured format.

## Predicted Spectroscopic Data

Due to the limited availability of published experimental spectra for **(4-Acetyl-2-methylphenoxy)acetonitrile**, the following tables summarize the predicted data based on the analysis of structurally similar compounds. These predictions serve as a reference for the spectroscopic characterization of the target molecule.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted <sup>1</sup>H NMR Data for **(4-Acetyl-2-methylphenoxy)acetonitrile**

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
~7.8	d	1H	Ar-H (ortho to acetyl)
~7.7	dd	1H	Ar-H (para to acetyl)
~6.9	d	1H	Ar-H (ortho to ether)
~4.8	s	2H	-O-CH <sub>2</sub> -CN
~2.5	s	3H	-C(O)CH <sub>3</sub>
~2.3	s	3H	Ar-CH <sub>3</sub>

Table 2: Predicted <sup>13</sup>C NMR Data for **(4-Acetyl-2-methylphenoxy)acetonitrile**

Chemical Shift ( $\delta$ , ppm)	Assignment
~197	C=O (acetyl)
~155	Ar-C (ether linkage)
~135	Ar-C (acetyl sub.)
~132	Ar-C
~130	Ar-C
~128	Ar-C
~115	Ar-C
~117	CN (nitrile)
~55	-O-CH <sub>2</sub> -CN
~26	-C(O)CH <sub>3</sub>
~16	Ar-CH <sub>3</sub>

## Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for **(4-Acetyl-2-methylphenoxy)acetonitrile**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~2250	Medium	C≡N stretch (nitrile)
~1680	Strong	C=O stretch (acetyl)
~1600, ~1500	Medium-Strong	C=C stretch (aromatic)
~1250	Strong	C-O-C stretch (ether)
~2920, ~2850	Medium	C-H stretch (aliphatic)
~3050	Medium	C-H stretch (aromatic)

## Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for **(4-Acetyl-2-methylphenoxy)acetonitrile**

m/z	Ion
189	[M] <sup>+</sup> (Molecular Ion)
174	[M - CH <sub>3</sub> ] <sup>+</sup>
146	[M - C(O)CH <sub>3</sub> ] <sup>+</sup>
43	[CH <sub>3</sub> CO] <sup>+</sup>

## Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

- Weigh approximately 5-10 mg of the **(4-Acetyl-2-methylphenoxy)acetonitrile** sample.
- Dissolve the sample in 0.7-1.0 mL of a deuterated solvent (e.g., CDCl<sub>3</sub> or DMSO-d<sub>6</sub>) in a clean vial.

- Transfer the solution to an NMR tube, ensuring the final volume is sufficient to cover the detector region (typically 4-5 cm).

#### $^1\text{H}$ and $^{13}\text{C}$ NMR Acquisition:

- Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended.
- $^1\text{H}$  NMR:
  - Pulse Program: Standard single-pulse experiment.
  - Spectral Width: Approximately 16 ppm.
  - Number of Scans: 16-64, depending on sample concentration.
  - Relaxation Delay: 1-2 seconds.
- $^{13}\text{C}$  NMR:
  - Pulse Program: Proton-decoupled single-pulse experiment.
  - Spectral Width: Approximately 220 ppm.
  - Number of Scans: 1024 or more, due to the low natural abundance of  $^{13}\text{C}$ .
  - Relaxation Delay: 2-5 seconds.

## Infrared (IR) Spectroscopy

#### Sample Preparation (Thin Film Method):

- Dissolve a small amount of the solid sample in a volatile organic solvent (e.g., acetone or methylene chloride).
- Apply a drop of the solution onto a clean, dry salt plate (e.g., NaCl or KBr).
- Allow the solvent to evaporate completely, leaving a thin, even film of the sample on the plate.

#### FTIR Spectrum Acquisition:

- Instrument: A Fourier Transform Infrared (FTIR) spectrometer.
- Mode: Transmittance.
- Spectral Range: Typically 4000-400  $\text{cm}^{-1}$ .
- Resolution: 4  $\text{cm}^{-1}$ .
- Number of Scans: 16-32.
- A background spectrum of the clean, empty sample compartment should be recorded prior to sample analysis.

## Mass Spectrometry (MS)

#### Sample Preparation and Introduction:

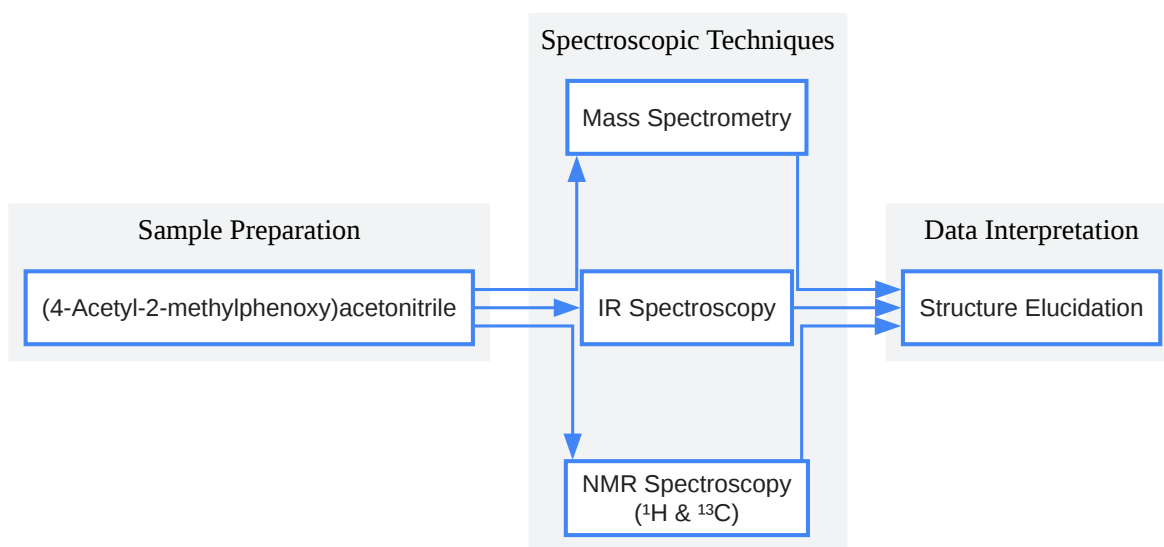
- Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
- The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS) for separation prior to analysis.

#### Mass Spectrum Acquisition (Electron Ionization - EI):

- Ionization Method: Electron Ionization (EI) is a common technique for small organic molecules.[\[1\]](#)
- Electron Energy: Typically 70 eV.
- Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
- Mass Range: Scan a range appropriate for the expected molecular weight (e.g.,  $m/z$  40-400).

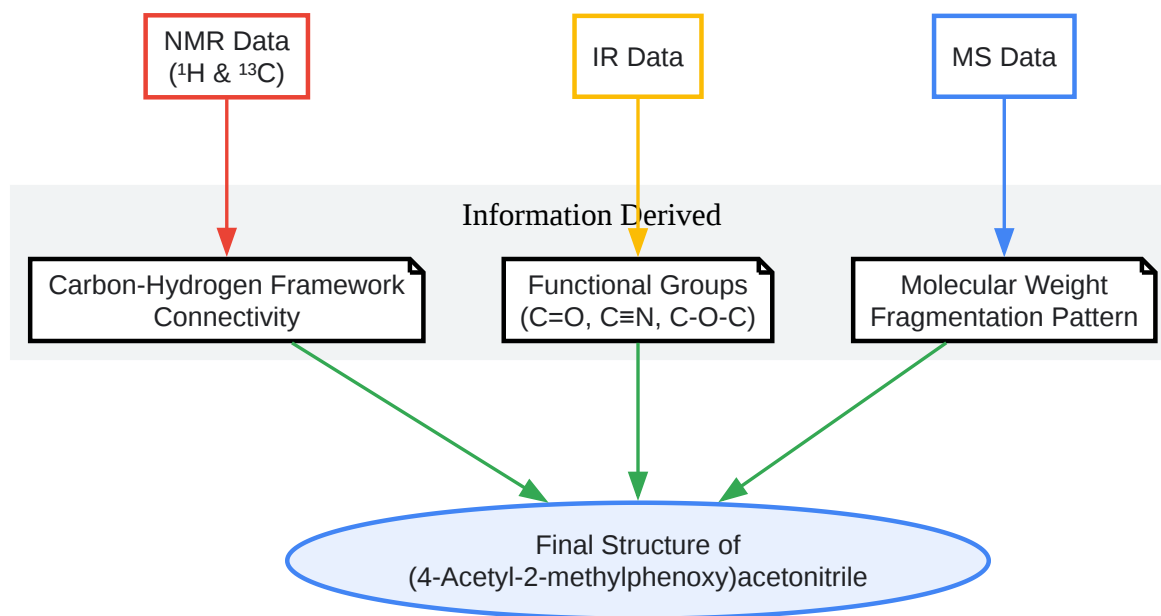
## Visualization of Analytical Workflow

The following diagrams illustrate the logical flow of the spectroscopic analysis process.



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Caption: Experimental workflow for spectroscopic analysis.



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Caption: Logical relationship of spectroscopic data for structure elucidation.

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## References

- 1. [chem.libretexts.org](https://chem.libretexts.org) [chem.libretexts.org]
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